6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a bicyclic amine derivative featuring a partially hydrogenated naphthalene core substituted with two methoxy groups at positions 6 and 6. The compound’s structure combines a rigid aromatic system with a flexible amine-containing tetrahydronaphthalene scaffold, making it a valuable intermediate in pharmaceutical research. The compound’s synthesis typically involves multi-step strategies, including cyclization and functional group modifications, as seen in structurally related analogs .
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSNYLXMTWOUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.
Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmacologically active compounds, including those with anti-inflammatory, anti-cancer, and neuroprotective properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: It is used in research to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Positional Isomers
N-Substituted Derivatives
- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) :
Stereochemical Variations
- (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1213144-63-8) :
- (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 58349-15-8) :
Tetrahydroisoquinoline Derivatives
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Isoquinoline core (vs. tetrahydronaphthalene) with a carboxylic acid group. Exhibits antiproliferative activity in hepatocellular carcinoma models by modulating metabolic pathways .
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: Carboxamide group enhances hydrogen-bonding capacity, influencing target selectivity .
Data Table: Key Comparative Properties
Biological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula CHNO. It is characterized by the presence of two methoxy groups at the 6 and 7 positions and an amine group at the 2 position on the tetrahydronaphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The methoxy groups and the amine functionality are crucial for binding to these targets, which may include enzymes and receptors. The specific pathways and molecular interactions are still under investigation but suggest potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Anticancer Activity : A series of derivatives based on this compound were synthesized and tested for their cytotoxic effects on K562 cell lines. Notably, certain derivatives exhibited IC values comparable to that of verapamil, indicating significant potential for reversing multidrug resistance in cancer therapy .
- Neuroprotective Effects : Research has indicated that compounds related to this compound may offer neuroprotective effects by modulating neurotransmitter systems or protecting against oxidative stress .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against cancer cell lines. For instance, specific derivatives exhibited IC values as low as 0.65 μM against resistant cancer cells .
- Cardiomyocyte Function : Another study focused on the effects of this compound on cardiomyocyte Na/Ca exchange under both normoxic and hypoxic conditions. The findings suggested that it could influence cardiac function by modulating ion exchange processes .
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : The synthesis begins with 6,7-dimethoxy-1-tetralone.
- Reduction : The ketone group is reduced to an alcohol using sodium borohydride.
- Amination : The alcohol is converted to the amine through reductive amination processes .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 67445-12-9 |
Reaction Characteristics
The compound can undergo various chemical reactions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
